

Technical Dossier: 3-Iodo-5-nitropyridin-2-ol

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Compound of Interest

Compound Name: 3-Iodo-5-nitropyridin-2-ol

Cat. No.: B1314763

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Document ID: GMN-2025-26599 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the chemical compound **3-Iodo-5-nitropyridin-2-ol**. It details the physicochemical properties, including molecular weight and formula, and presents this information in a structured format for clarity. While specific, detailed experimental protocols for the synthesis of this exact molecule are not widely published in standard literature, this guide outlines general synthetic strategies for related nitropyridine derivatives, offering a foundational methodology for researchers.

Physicochemical Properties

3-Iodo-5-nitropyridin-2-ol is a heterocyclic organic compound. Its core structure is a pyridine ring, functionalized with iodo, nitro, and hydroxyl groups. These functional groups impart specific chemical reactivity and physical characteristics to the molecule. The verified properties of this compound are summarized below.

Table 1: Core Physicochemical Data for **3-Iodo-5-nitropyridin-2-ol**

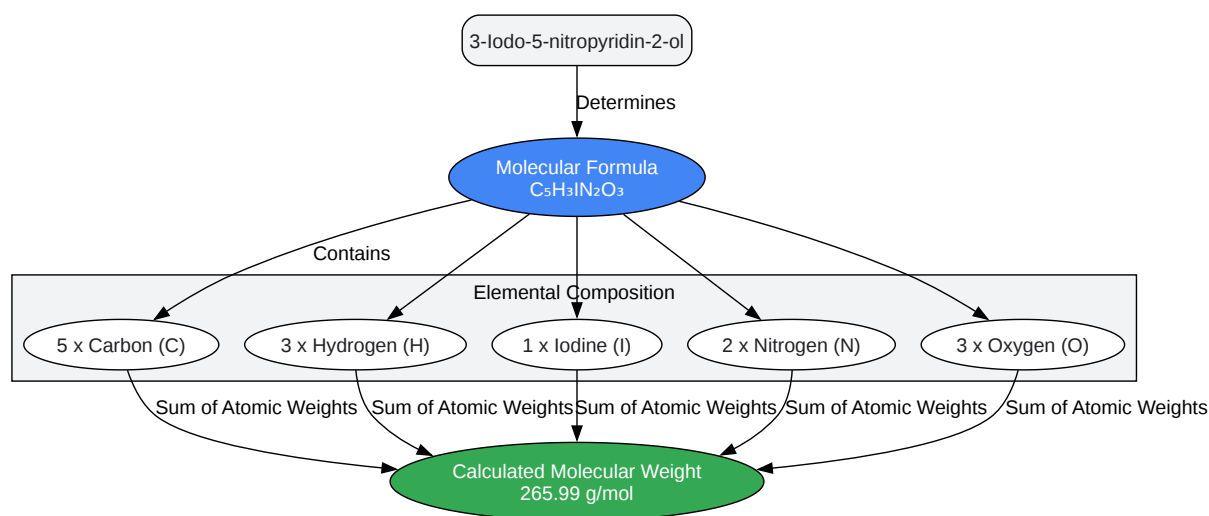
Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ IN ₂ O ₃	[1] [2] [3]
Molecular Weight	265.99 g/mol	[1] [2] [3] [4]
CAS Number	25391-58-6	[1] [2] [3]
Synonym(s)	3-iodo-5-nitropyridin-2(1H)-one	[1]
Boiling Point	317.9°C at 760 mmHg	[2]
Storage Conditions	Room temperature, protect from light, keep in dark place, inert atmosphere	[1] [2] [3]

Structural Information and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula, C₅H₃IN₂O₃, dictates the following composition:

- 5 Carbon atoms
- 3 Hydrogen atoms
- 1 Iodine atom
- 2 Nitrogen atoms
- 3 Oxygen atoms

The following diagram illustrates the logical workflow for calculating the precise molecular weight from the compound's elemental composition.



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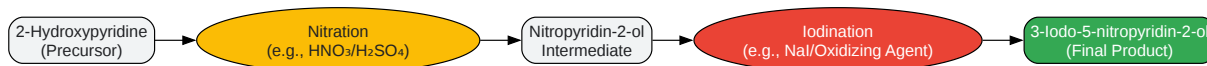
Caption: Workflow for Molecular Weight Determination.

Experimental Protocols: Synthetic Approaches

Detailed, peer-reviewed synthetic procedures specifically for **3-Iodo-5-nitropyridin-2-ol** are not readily available. However, the synthesis of structurally similar nitro- and iodo-substituted pyridinols often follows established organic chemistry principles. Below is a generalized, conceptual workflow based on methods for analogous compounds, such as the nitration and halogenation of pyridine derivatives.[5][6][7]

Conceptual Workflow: Synthesis of Functionalized Pyridinols

This diagram outlines a potential multi-step synthesis, starting from a simpler pyridine precursor. The exact reagents and conditions would require empirical optimization.



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Caption: Conceptual Synthetic Pathway.

General Methodological Considerations:

- Nitration of the Pyridine Ring: The precursor, such as 2-hydroxypyridine, is typically nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to prevent over-nitration and ensure regioselectivity.
- Halogenation (Iodination): The resulting nitropyridine intermediate can then be iodinated. A common method involves using an iodine source, such as sodium iodide (NaI), in the presence of an oxidizing agent or by using electrophilic iodine reagents. The position of iodination is directed by the existing functional groups on the ring.
- Purification: After the reaction is complete, the crude product must be isolated and purified. This typically involves extraction, followed by recrystallization or column chromatography to yield the final compound of high purity ($\geq 98\%$).^{[1][2]}

Researchers undertaking this synthesis should consult established procedures for the reduction of nitro-amino compounds and the nitration of aminopyridines for detailed experimental conditions and safety precautions.^[7]

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